REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][CH3:6])(=[O:3])C.[N+]([C:10]1[CH:15]=[CH:14]C=CC=1)([O-])=O.[CH3:16][C:17]1[CH:26]=[CH:25][C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH:18]=1.[CH3:27][OH:28].[OH2:29]>O1CCCC1>[C:1]([O:4][CH2:5][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:17][CH3:16])(=[O:3])[C:15]([CH3:14])=[CH2:10].[C:27]([O:29][CH2:6][CH2:5][O:4][C:1](=[O:3])[C:15]([CH3:14])=[CH2:10])(=[O:28])[C:17]([CH3:18])=[CH2:16]
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC2=CC=CC=C2C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a similar manner for polymerization to that in Example 1
|
Type
|
CUSTOM
|
Details
|
to obtain a substrate
|
Type
|
DISSOLUTION
|
Details
|
dissolved in an eluent
|
Type
|
WASH
|
Details
|
The thus obtained elution curve
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCCCCCCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCOC(C(=C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][CH3:6])(=[O:3])C.[N+]([C:10]1[CH:15]=[CH:14]C=CC=1)([O-])=O.[CH3:16][C:17]1[CH:26]=[CH:25][C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH:18]=1.[CH3:27][OH:28].[OH2:29]>O1CCCC1>[C:1]([O:4][CH2:5][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:17][CH3:16])(=[O:3])[C:15]([CH3:14])=[CH2:10].[C:27]([O:29][CH2:6][CH2:5][O:4][C:1](=[O:3])[C:15]([CH3:14])=[CH2:10])(=[O:28])[C:17]([CH3:18])=[CH2:16]
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC2=CC=CC=C2C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a similar manner for polymerization to that in Example 1
|
Type
|
CUSTOM
|
Details
|
to obtain a substrate
|
Type
|
DISSOLUTION
|
Details
|
dissolved in an eluent
|
Type
|
WASH
|
Details
|
The thus obtained elution curve
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCCCCCCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCOC(C(=C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][CH3:6])(=[O:3])C.[N+]([C:10]1[CH:15]=[CH:14]C=CC=1)([O-])=O.[CH3:16][C:17]1[CH:26]=[CH:25][C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH:18]=1.[CH3:27][OH:28].[OH2:29]>O1CCCC1>[C:1]([O:4][CH2:5][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:17][CH3:16])(=[O:3])[C:15]([CH3:14])=[CH2:10].[C:27]([O:29][CH2:6][CH2:5][O:4][C:1](=[O:3])[C:15]([CH3:14])=[CH2:10])(=[O:28])[C:17]([CH3:18])=[CH2:16]
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC2=CC=CC=C2C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a similar manner for polymerization to that in Example 1
|
Type
|
CUSTOM
|
Details
|
to obtain a substrate
|
Type
|
DISSOLUTION
|
Details
|
dissolved in an eluent
|
Type
|
WASH
|
Details
|
The thus obtained elution curve
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCCCCCCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCOC(C(=C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |